Cas no 61289-65-4 (Formamide, N-[8-(formylamino)-1-naphthalenyl]-N-methyl-)
61289-65-4 structure
Product Name:Formamide, N-[8-(formylamino)-1-naphthalenyl]-N-methyl-
CAS No:61289-65-4
MF:C13H12N2O2
MW:228.246582984924
CID:485720
PubChem ID:71397365
Update Time:2025-04-19
Formamide, N-[8-(formylamino)-1-naphthalenyl]-N-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Formamide, N-[8-(formylamino)-1-naphthalenyl]-N-methyl-
- N-[8-[formyl(methyl)amino]naphthalen-1-yl]formamide
- DTXSID70818871
- N-(8-FORMAMIDONAPHTHALEN-1-YL)-N-METHYLFORMAMIDE
- N-(8-Formamidonaphthalen-1-yl)-N-methylformamide (non-preferred name)
- 61289-65-4
-
- Inchi: 1S/C13H12N2O2/c1-15(9-17)12-7-3-5-10-4-2-6-11(13(10)12)14-8-16/h2-9H,1H3,(H,14,16)
- InChI Key: KGOMDPLOWLDARN-UHFFFAOYSA-N
- SMILES: O=CN(C)C1C=CC=C2C=CC=C(C=12)NC=O
Computed Properties
- Exact Mass: 228.08996
- Monoisotopic Mass: 228.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 49.4Ų
Experimental Properties
- PSA: 49.41
Formamide, N-[8-(formylamino)-1-naphthalenyl]-N-methyl- Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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